2-Propanamine, N-(2-chloroethyl)-2-methyl-
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Overview
Description
2-Propanamine, N-(2-chloroethyl)-2-methyl- is an organic compound with the molecular formula C8H18ClN. It is a derivative of propanamine, where the amine group is substituted with a 2-chloroethyl group and a 2-methyl group. This compound is known for its applications in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Propanamine, N-(2-chloroethyl)-2-methyl- typically involves the reaction of 2-chloroethylamine with 2-methylpropanamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. The reactants are continuously fed into the reactor, and the product is continuously removed, allowing for efficient and large-scale production.
Types of Reactions:
Substitution Reactions: 2-Propanamine, N-(2-chloroethyl)-2-methyl- can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: This compound can be oxidized to form corresponding amine oxides using oxidizing agents like hydrogen peroxide.
Reduction Reactions: It can be reduced to form secondary amines using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium cyanide, or other nucleophiles in an aqueous or alcoholic medium.
Oxidation: Hydrogen peroxide or other peroxides in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Substitution: Depending on the nucleophile, products can include 2-methylpropanamine derivatives.
Oxidation: Amine oxides.
Reduction: Secondary amines.
Scientific Research Applications
2-Propanamine, N-(2-chloroethyl)-2-methyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Propanamine, N-(2-chloroethyl)-2-methyl- involves its interaction with nucleophiles due to the presence of the chloroethyl group. This makes it reactive towards various nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it interacts with.
Comparison with Similar Compounds
- 2-Propanamine, N-(2-chloroethyl)-N-(1-methylethyl)-
- 2-Propanamine, N-(2-chloroethyl)-N-(1-methylpropyl)-
Comparison:
- 2-Propanamine, N-(2-chloroethyl)-2-methyl- is unique due to the presence of both a 2-chloroethyl group and a 2-methyl group, which influences its reactivity and applications.
- 2-Propanamine, N-(2-chloroethyl)-N-(1-methylethyl)- has a similar structure but with different substituents, leading to variations in its chemical behavior and uses.
- 2-Propanamine, N-(2-chloroethyl)-N-(1-methylpropyl)- also shares similarities but differs in the position and nature of the substituents, affecting its reactivity and potential applications.
Properties
IUPAC Name |
N-(2-chloroethyl)-2-methylpropan-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14ClN/c1-6(2,3)8-5-4-7/h8H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQPXIUGPGLKVIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCCCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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